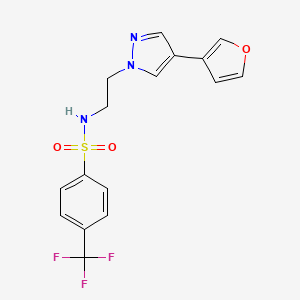

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Description

This compound features a 4-(trifluoromethyl)benzenesulfonamide core linked via an ethyl group to a pyrazole ring substituted at the 4-position with a furan-3-yl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole-furan moiety may contribute to binding interactions in biological targets.

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S/c17-16(18,19)14-1-3-15(4-2-14)26(23,24)21-6-7-22-10-13(9-20-22)12-5-8-25-11-12/h1-5,8-11,21H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWRGIUIILTNCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a furan ring, a pyrazole ring, and a sulfonamide group, contribute to its diverse biological activities, particularly in anti-inflammatory and anticancer research.

Chemical Structure and Properties

The compound's molecular formula is , and its structure can be described as follows:

- Furan Ring : A five-membered aromatic ring contributing to the compound's reactivity.

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its biological activity.

- Trifluoromethyl Group : Enhances lipophilicity and chemical stability.

- Benzenesulfonamide Group : Plays a crucial role in biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. Notably, it targets:

- NF-kB Pathway : Involved in inflammatory responses.

- MAPK Pathway : Plays a role in cell proliferation and survival.

The sulfonamide group facilitates binding to active sites of enzymes or receptors, while the furan and pyrazole rings enhance interactions with hydrophobic regions or hydrogen bond donors/acceptors within target molecules.

Biological Activity

Research indicates that this compound exhibits:

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

- Anticancer Properties : The compound demonstrates cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique bioactivity of this compound.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | Contains sulfonamide group | Antimicrobial properties |

| 5-(difluoromethyl)-1-(2-hydroxyethyl)-3-methylpyrazole | Pyrazole derivative | Anti-inflammatory effects |

| N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-methanesulfonamide | Similar structure without trifluoromethyl group | Potentially lower bioactivity |

The trifluoromethyl group in the compound enhances its interaction with biological targets compared to these similar compounds, making it a promising candidate for further development.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity. For instance:

- In Vitro Studies : Evaluated the compound's efficacy against various cancer cell lines, demonstrating IC50 values that suggest potent anticancer activity.

- In Vivo Models : Animal studies have shown significant reductions in tumor size when treated with the compound, supporting its potential as an anticancer agent.

- Mechanistic Studies : Investigations into the signaling pathways affected by the compound have revealed its role in downregulating NF-kB and MAPK pathways.

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Sulfonamide Frameworks

Celecoxib Derivatives ()

- Celecoxib : 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

Triarylpyrazole Derivatives ()

- Compound 1g: N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide. Key Similarities: Contains a trifluoromethylbenzenesulfonamide group and pyrazole core. Key Differences: Incorporates a pyridine-aminoethyl spacer instead of a furan-substituted ethyl chain. Physical Properties: Melting point 180°C; LC-MS confirmed molecular weight .

Pyrazolopyrimidine Derivatives ()

- Example 53: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Key Differences: Replaces pyrazole with pyrazolopyrimidine and includes a chromenone group. Physical Properties: Melting point 175–178°C; molecular weight 589.1 g/mol .

Functional Group Variations and Physicochemical Properties

Key Structural and Functional Insights

Trifluoromethyl Group : Common in all compounds; enhances metabolic stability and binding affinity to hydrophobic pockets .

Pyrazole vs.

Linker Modifications: Ethyl-furan (target compound) may improve solubility compared to pyridine-aminoethyl spacers (Compound 1g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.